molecular formula C11H12O3 B6320386 3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol CAS No. 850079-43-5

3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol

Cat. No.: B6320386
CAS No.: 850079-43-5
M. Wt: 192.21 g/mol
InChI Key: CJHFYEJQEHGHEY-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol is an organic compound belonging to the class of dimethoxybenzenes These compounds are characterized by a benzene ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with propargyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent, can be optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and catalysts.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metals, which can then participate in catalytic cycles. The methoxy groups and the alkyne moiety play crucial roles in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)prop-2-yn-1-ol
  • 3-(3,5-Dimethylphenyl)prop-2-yn-1-ol
  • 3-(4-(N,N-Dimethylamino)phenyl)prop-2-yn-1-ol

Uniqueness

3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol is unique due to the presence of two methoxy groups on the benzene ring, which significantly influence its chemical reactivity and potential applications. The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHFYEJQEHGHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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